molecular formula C17H16F6N2O B1223973 (-)-Threo-Mefloquine CAS No. 51744-84-4

(-)-Threo-Mefloquine

Cat. No.: B1223973
CAS No.: 51744-84-4
M. Wt: 378.31 g/mol
InChI Key: XEEQGYMUWCZPDN-IUODEOHRSA-N
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Description

®-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol is a complex organofluorine compound characterized by the presence of quinoline and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol typically involves the condensation of quinoline derivatives with piperidine under specific reaction conditions. One common method includes the use of trifluoromethylated quinoline as a starting material, which is then reacted with piperidine in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach, which simplifies the process and enhances yield. This method often includes the use of high-pressure reactors and advanced purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

®-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, ®-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, ®-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol is investigated for its potential use in treating diseases such as malaria and cancer. Its unique chemical properties may enhance the efficacy and selectivity of new drugs .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of ®-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline moiety can bind to active sites on enzymes, inhibiting their activity and leading to various biological effects. Additionally, the piperidine moiety may interact with receptor sites, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol is unique due to its specific stereochemistry and the presence of both quinoline and piperidine moieties.

Properties

CAS No.

51744-84-4

Molecular Formula

C17H16F6N2O

Molecular Weight

378.31 g/mol

IUPAC Name

(R)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol

InChI

InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15-/m1/s1

InChI Key

XEEQGYMUWCZPDN-IUODEOHRSA-N

SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

Isomeric SMILES

C1CCN[C@H](C1)[C@@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

boiling_point

415.7±40.0 °C

density

Crystal density: 1.432 g/cu cm

melting_point

250-254
174-176 °C

Key on ui other cas no.

53230-10-7

Pictograms

Irritant

shelf_life

Stable under recommended storage conditions. /Mefloquine hydrochloride/

solubility

In water, 6.212 mg/L at 25 °C (est)

Synonyms

Lariam
Mefloquine
Mefloquine Hydrochloride
Mephloquine
Ro 21 5998 001
Ro-21-5998-001
Ro215998001
WR 142,490
WR 177,602
WR-142,490
WR-177,602
WR142,490
WR177,602

vapor_pressure

3.74X10-9 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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